molecular formula C4H5N3O B026345 6-Aminopyrazin-2-ol CAS No. 101257-36-7

6-Aminopyrazin-2-ol

Cat. No. B026345
CAS RN: 101257-36-7
M. Wt: 111.1 g/mol
InChI Key: JWYFWQDQLAEMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyrazin-2-ol, also known as 6-amino-2 (1H)-pyrazinone, is a compound with the molecular weight of 111.1 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 6-Aminopyrazin-2-ol is 1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H, (H3,5,7,8) . This indicates that the compound consists of 4 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Pharmaceutical Research: Antitrypanosomal and Anti-Plasmodial Activities

6-Aminopyrazin-2-ol has been explored for its potential in pharmaceutical research, particularly in the development of treatments for neglected tropical diseases. Derivatives of this compound have shown promising results in in vitro studies for their antitrypanosomal and antiplasmodial activities . These activities are crucial in the fight against diseases like sleeping sickness and malaria, which are caused by protozoa such as Trypanosoma brucei and Plasmodium falciparum, respectively.

Material Science: Organic-Inorganic Hybrid Materials

In material science, 6-Aminopyrazin-2-ol can be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of materials that offer infinite opportunities due to the synergistic interactions between their organic and inorganic components . The design and modification of organic ligands like 6-Aminopyrazin-2-ol can tailor the resulting MOFs for specific applications, including catalysis, gas storage, and drug delivery.

Chemical Synthesis: Ligand for Metal Clusters

This compound serves as a ligand for metal clusters in the creation of complex chemical structures. Its ability to bind with metals can be utilized to study the interactions within these clusters and to understand how they can be manipulated for various chemical synthesis applications .

Environmental Science: Removal of Pharmaceutical Pollutants

6-Aminopyrazin-2-ol derivatives have been reported to be effective in the removal of pharmaceutical pollutants from water. This application is particularly relevant for environmental science, where the focus is on reducing the impact of human-made pollutants on ecosystems .

Biological Studies: Enzyme Inhibition

In biological studies, aminopyrazine derivatives, including those of 6-Aminopyrazin-2-ol, have been designed to inhibit specific enzymes. For instance, they have been evaluated for their inhibitory activity against the MK-2 enzyme, which plays a role in inflammatory responses .

Safety and Hazards

The safety information for 6-Aminopyrazin-2-ol includes several hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study of 6-Aminopyrazin-2-ol and related compounds could involve further exploration of their potential therapeutic uses. For instance, 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities . Additionally, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 could be a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Mechanism of Action

Target of Action

This compound may have multiple targets due to its structural similarity to other aminopyrazines

Mode of Action

The mode of action of 6-Aminopyrazin-2-ol is currently unknown . Aminopyrazines are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The exact interaction of 6-Aminopyrazin-2-ol with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Aminopyrazines can potentially affect a wide range of biochemical pathways depending on their specific targets. These could include signal transduction pathways, metabolic pathways, or regulatory pathways . The downstream effects would depend on the specific pathway and target involved.

properties

IUPAC Name

6-amino-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H,(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYFWQDQLAEMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyrazin-2-ol

CAS RN

101257-36-7
Record name 6-aminopyrazin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminopyrazin-2-ol
Reactant of Route 2
Reactant of Route 2
6-Aminopyrazin-2-ol
Reactant of Route 3
Reactant of Route 3
6-Aminopyrazin-2-ol
Reactant of Route 4
Reactant of Route 4
6-Aminopyrazin-2-ol
Reactant of Route 5
Reactant of Route 5
6-Aminopyrazin-2-ol
Reactant of Route 6
Reactant of Route 6
6-Aminopyrazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.